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molecular formula C9H11NO B8795141 2-Methyl-2,3-dihydro-1H-indol-4-ol CAS No. 849148-80-7

2-Methyl-2,3-dihydro-1H-indol-4-ol

Cat. No. B8795141
M. Wt: 149.19 g/mol
InChI Key: XOJUZGWOQMIMHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133168B2

Procedure details

1.35 g of sodium cyanoborohydride are gradually added to a solution of 1 g of 4-hydroxy-2-methylindole in 35 ml of acetic acid under argon cooled to a temperature of about 14° C. The reaction mixture is stirred at a temperature of about 14° C. for 15 minutes, and is then allowed to warm up to ambient temperature. After 1.5 hours, the reaction mixture is treated with 15 ml of water, stirred at ambient temperature for 1 hour, and then concentrated to dryness under reduced pressure. The residue is taken up in 75 ml of ethyl acetate and then treated with 60 ml of a saturated sodium hydrogen carbonate solution. After stirring for 1 hour and then settling out, the organic phase is separated and the aqueous phase is extracted with 50 ml of ethyl acetate. The organic phases are combined, washed with saturated brine, dried over anhydrous magnesium sulfate, filtered, and then concentrated to dryness under reduced pressure. The residue is purified on a 70 g cartridge of 15-40 μm silica, elution being carried out with an 80/20 v/v cyclohexane/ethyl acetate mixture, with a flow rate of 80 ml/min. 0.87 g of 4-hydroxy-2-methylindoline is thus obtained in the form of a yellow oil, the characteristics of which are the following:
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([BH3-])#N.[Na+].[OH:5][C:6]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:7]=1[CH:8]=[C:9]([CH3:15])[NH:10]2.O>C(O)(=O)C>[OH:5][C:6]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:7]=1[CH2:8][CH:9]([CH3:15])[NH:10]2 |f:0.1|

Inputs

Step One
Name
Quantity
1.35 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
OC1=C2C=C(NC2=CC=C1)C
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
14 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at a temperature of about 14° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up to ambient temperature
WAIT
Type
WAIT
Details
After 1.5 hours
Duration
1.5 h
STIRRING
Type
STIRRING
Details
stirred at ambient temperature for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
treated with 60 ml of a saturated sodium hydrogen carbonate solution
STIRRING
Type
STIRRING
Details
After stirring for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the organic phase is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with 50 ml of ethyl acetate
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified on a 70 g cartridge of 15-40 μm silica, elution

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OC1=C2CC(NC2=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.87 g
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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